molecular formula C14H17N3O2S B2927431 2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 441720-70-3

2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2927431
CAS No.: 441720-70-3
M. Wt: 291.37
InChI Key: IBRJZSVYKPMMEP-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C14H17N3O2S . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a thieno[2,3-d]pyrimidine moiety and a carboxylic acid group .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters, which bear structural similarities to the target compound, has been explored for their antianaphylactic activity. These compounds were synthesized using various chemical reactions and demonstrated biological activity in preliminary studies (Wagner et al., 1993).

  • Research on Pyridine-2(1H)-thione derivatives, including the synthesis of Thieno[2, 3-b]pyridines and Pyrido[3′, 2′: 4, 5]thieno [3, 2-d]pyrimidines, has shown the versatility of these compounds in forming various heterocyclic structures, indicating a broad range of potential applications in medicinal chemistry and materials science (Gad-Elkareem et al., 2006).

Antimicrobial Activity

  • The antimicrobial activity of Pyridothienopyrimidines and Pyridothienotriazines, which share the thienopyrimidine core with the target compound, has been investigated. These studies have led to the development of new compounds with potential applications in fighting microbial infections (Abdel-rahman et al., 2002).

Molecular Recognition and Hydrogen Bonding

  • Studies on the crystal structures of compounds like 4-amino-5-chloro-2,6-dimethylpyrimidinium salts have provided insights into molecular recognition processes involving hydrogen bonding. These findings are crucial for understanding the interactions that underlie the targeted drug action of pharmaceuticals containing pyrimidine functionalities (Balasubramani et al., 2007).

Weak Interactions in Crystals

  • The analysis of weak interactions, including hydrogen bonds and aromatic stacking interactions in crystals of 2-hydroxy-3-naphthoic acid with various N-containing co-crystal formers, has shed light on the structural aspects of compounds related to the target molecule. Such studies contribute to the understanding of how these interactions influence the properties and stability of crystalline materials (Pang et al., 2015).

Future Directions

Piperidine derivatives, including “2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

2,5-dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-8-10-12(17-6-4-3-5-7-17)15-9(2)16-13(10)20-11(8)14(18)19/h3-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRJZSVYKPMMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N3CCCCC3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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